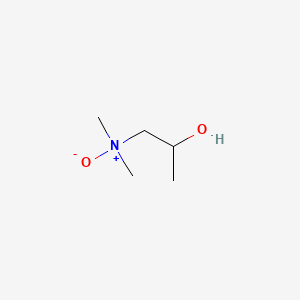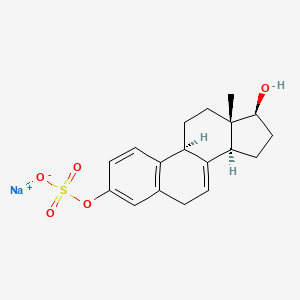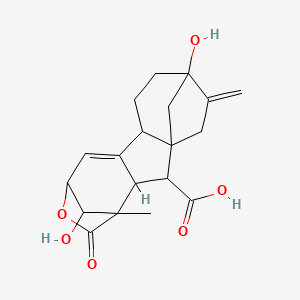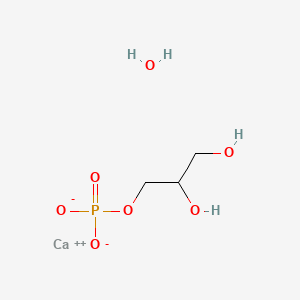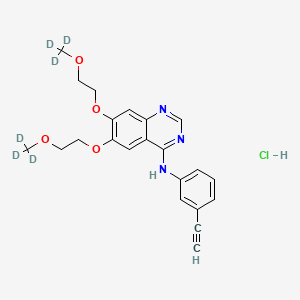
Erlotinib D6 HCl
Übersicht
Beschreibung
Erlotinib D6 HCl is a deuterium-labeled Erlotinib Hydrochloride . Erlotinib Hydrochloride inhibits purified EGFR kinase with an IC50 of 2 nM . Erlotinib D6 HCl is a click chemistry reagent, containing an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Molecular Structure Analysis
Erlotinib D6 HCl has a molecular weight of 435.93 and its formula is C22H18D6ClN3O4 . It appears as a white to off-white solid . Erlotinib D6 HCl contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Chemical Reactions Analysis
Erlotinib D6 HCl, as a click chemistry reagent, contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . Erlotinib Hydrochloride was found to be stable under acidic, thermal, and photolytic conditions, but significantly degraded under alkaline and oxidative stress conditions .
Physical And Chemical Properties Analysis
Erlotinib D6 HCl appears as a white to off-white solid . It has a molecular weight of 435.93 and its formula is C22H18D6ClN3O4 .
Wissenschaftliche Forschungsanwendungen
Non-Small Cell Lung Cancer Treatment : Erlotinib has been effective in inducing both apoptosis and autophagy in sensitive NSCLC cell lines with activating EGFR mutation. This suggests that autophagy might serve as a protective mechanism in these cases, and inhibition of autophagy can enhance sensitivity to Erlotinib in EGFR-mutated NSCLC (Li et al., 2013).
Preclinical Studies : Erlotinib has shown activity against various human colorectal, head and neck, non-small cell lung, and pancreatic tumor cells. It has been suggested for combination therapies to improve efficacy and inhibit the development of resistance (Akita & Sliwkowski, 2003).
Tumor Response and Survival : It has been observed that Erlotinib therapy in patients with HER1/EGFR-expressing non-small-cell lung cancer previously treated with platinum-based chemotherapy can lead to tumor response, survival, and symptom improvement. The occurrence and severity of rash correlated with survival (Perez-Soler et al., 2004).
Reduced Toxicity in Nanoparticle Form : When delivered as nanoparticles, Erlotinib-HCl showed less toxic effects than the free drug form in experimental rats, suggesting a potential for safer drug delivery methods (Marslin et al., 2009).
Clinical Trial Updates : Erlotinib has been part of various clinical trials, demonstrating favorable activity compared with single-agent chemotherapy in certain cancer types, and ongoing trials are optimizing its use alone and in combination with other therapies (Herbst, 2003).
Enhanced Radiation Response : Erlotinib has shown the capacity to enhance radiation response in human tumor cell lines and xenografts through various mechanisms including cell cycle arrest, apoptosis induction, and accelerated cellular repopulation (Chinnaiyan et al., 2005).
Genetic Polymorphisms and Skin Toxicity : A study identified genetic determinants influencing skin rash in advanced non-small cell lung cancer patients treated with Erlotinib, highlighting the role of genetic factors in drug response and toxicity (Arbitrio et al., 2015).
Hepatocellular Carcinoma Treatment : Erlotinib has shown potential benefits in the treatment of hepatocellular carcinoma, as indicated by a phase II study that observed a proportion of patients being progression-free at 6 months (Philip et al., 2005).
Liver Fibrosis and Hepatocellular Carcinoma Prevention : Inhibition of EGFR signaling by Erlotinib effectively prevented the progression of cirrhosis and regressed fibrosis in animal models, blocking the development of HCC (Fuchs et al., 2014).
Glioblastoma Multiforme Treatment : A phase II study combined Erlotinib with radiation therapy and temozolomide to treat glioblastoma multiforme and gliosarcoma, indicating better survival compared to historical controls (Prados et al., 2009).
Safety And Hazards
Erlotinib D6 HCl should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Erlotinib, the non-deuterated form of Erlotinib D6 HCl, has shown significant improvement in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer . Future research is planned to understand the role of Erlotinib in NSCLC treatment. Major areas of clinical research include the assessment of Erlotinib in adjuvant treatment, combined with chemotherapy and/or radiotherapy in locally advanced disease, in the first-line therapy of advanced disease, and in combination and/or sequence with cytotoxic treatments and/or other molecular target agents .
Eigenschaften
IUPAC Name |
N-(3-ethynylphenyl)-6,7-bis[2-(trideuteriomethoxy)ethoxy]quinazolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H/i2D3,3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTBEUCJPZQMDZ-HVTBMTIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Erlotinib D6 HCl | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






